Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol
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Overview
Description
Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol is a heterocyclic compound with the molecular formula C8H10N4S and a molecular weight of 194.26 g/mol . This compound is characterized by a triazolo-pyrimidine core structure, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol is a synthetic compound that has been found to exhibit a wide range of pharmacological activities Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been reported to interact with various targets, including rorγt, phd-1, jak1, and jak2 .
Mode of Action
It’s known that similar compounds can act as inhibitors, agonists, or antagonists depending on their specific targets . For instance, some [1,2,4]triazolo[1,5-a]pyrimidines can act as inhibitors of JAK1 and JAK2 , which are key enzymes in the JAK-STAT signaling pathway involved in cell proliferation, differentiation, cell migration, and apoptosis.
Biochemical Pathways
For example, some [1,2,4]triazolo[1,5-a]pyrimidines have been found to suppress the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This suppression can lead to cell apoptosis and G2/M phase arrest .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Related compounds have been reported to exhibit antiproliferative activities against various cancer cells . For instance, some [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives have been found to inhibit the growth and colony formation of MGC-803 cells in a dose-dependent manner .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . Another approach involves the reaction of dibenzoylacetylene and triazole derivatives via a one-pot catalyst-free procedure at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the eco-friendly and catalyst-free synthetic routes mentioned above could be adapted for large-scale production, considering their efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolo-pyrimidine derivatives, such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines: These compounds also have a triazolo-pyrimidine core and are used in similar applications.
Uniqueness
Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its stability and biological activity compared to other triazolo-pyrimidine derivatives .
Properties
IUPAC Name |
5,6,7-trimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S/c1-4-5(2)9-7-10-8(13)11-12(7)6(4)3/h1-3H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGNXXSMPUSFMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC(=S)N2)N=C1C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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